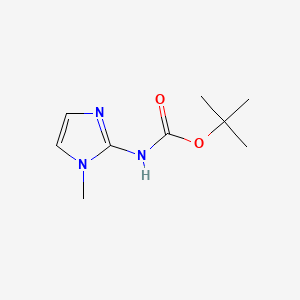

tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate

Description

BenchChem offers high-quality tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(1-methylimidazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)11-7-10-5-6-12(7)4/h5-6H,1-4H3,(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGUAPIZEJRXDOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=CN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70719112 | |

| Record name | tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1279822-69-3 | |

| Record name | tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides an in-depth analysis of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate, a pivotal heterocyclic building block in modern medicinal chemistry and drug development. This document outlines the compound's fundamental physicochemical properties, provides a detailed, field-proven protocol for its synthesis and purification, and establishes a framework for its analytical characterization. The core of this guide focuses on the strategic importance of this molecule, explaining the synergistic roles of the 1-methyl-imidazole core as a bio-isostere and pharmacophore, and the tert-butyloxycarbonyl (Boc) group as a critical tool for regioselective synthesis. Applications, safety protocols, and handling procedures are detailed for researchers, scientists, and professionals in the pharmaceutical industry.

Physicochemical and Structural Properties

The foundational data for tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate are summarized below. Accurate knowledge of these properties is the first step in experimental design, ensuring correct stoichiometry, predicting solubility, and confirming product identity.

| Property | Value | Source(s) |

| IUPAC Name | tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate | N/A |

| CAS Number | 1279822-69-3 | [1] |

| Molecular Formula | C₉H₁₅N₃O₂ | [1] |

| Molecular Weight | 197.23 g/mol | [1] |

| Appearance | Typically a white to off-white solid | General Knowledge |

| Storage | Sealed in dry, 2-8°C | [1] |

Strategic Importance in Medicinal Chemistry

The utility of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate extends far beyond its basic structure. Its value lies in the combination of two key chemical features: the bio-active imidazole ring and the versatile Boc protecting group.

The 1-Methyl-Imidazole Moiety

The imidazole ring is a privileged scaffold in drug discovery. It is an aromatic heterocycle present in the essential amino acid histidine and is involved in numerous biological processes. In drug design, it can function as:

-

A Bio-isostere: It can mimic amide or other functional groups, improving metabolic stability or modifying binding interactions.

-

A Hydrogen Bond Acceptor/Donor: The nitrogen atoms can participate in crucial hydrogen bonding with protein targets.

-

A Coordination Ligand: It can chelate metal ions within enzyme active sites.

-

A Scaffold for Diversification: The ring provides multiple points for synthetic modification to explore structure-activity relationships (SAR).

The Tert-Butyloxycarbonyl (Boc) Protecting Group

The Boc group is one of the most important amine-protecting groups in organic synthesis for its reliability and mild removal conditions.[2] Its presence in the title compound is a deliberate synthetic choice.

-

Causality of Protection: The 2-amino group of 1-methylimidazole is a reactive nucleophile. Without protection, it would interfere with subsequent reactions intended for other parts of a larger molecule. The Boc group renders the amine temporarily inert.[3]

-

Orthogonality and Selectivity: The Boc group is stable to a wide variety of reaction conditions (e.g., basic hydrolysis, hydrogenolysis) but is easily and cleanly removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[2] This "orthogonality" allows chemists to deprotect the amine at a precise step in a complex synthesis without disturbing other sensitive functional groups.[2]

The logical workflow of using a Boc-protected intermediate is a cornerstone of multi-step synthesis.

Caption: Boc Protection/Deprotection Strategy.

Synthesis and Purification Protocol

This section describes a standard, reliable laboratory procedure for the synthesis of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate. The protocol is designed to be self-validating through subsequent analytical characterization.

Principle of the Reaction

The synthesis is a nucleophilic acylation reaction. The 2-amino group of 1-methylimidazole acts as a nucleophile, attacking a carbonyl carbon of Di-tert-butyl dicarbonate (Boc₂O). A non-nucleophilic base is often included to neutralize the acidic byproduct, driving the reaction to completion.

Materials and Reagents

-

2-Amino-1-methylimidazole (or its salt, e.g., hydrochloride)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

-

Hexanes and Ethyl Acetate (for chromatography elution)

Step-by-Step Experimental Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-amino-1-methylimidazole (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

-

Base Addition: Add triethylamine (1.1 eq) to the solution. If using a salt of the starting amine, increase to 2.2 eq.

-

Cooling: Cool the flask to 0 °C in an ice-water bath. This is a crucial step to control the exothermicity of the reaction with Boc₂O.

-

Reagent Addition: Dissolve Di-tert-butyl dicarbonate (1.05 eq) in a minimal amount of DCM and add it dropwise to the cooled reaction mixture over 15-20 minutes.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-18 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, dilute the reaction mixture with DCM.

-

Aqueous Workup: Transfer the mixture to a separatory funnel. Wash sequentially with saturated NaHCO₃ solution (1x), water (1x), and brine (1x). The bicarbonate wash removes any unreacted acidic species.

-

Drying: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

Purification

The crude product is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 20% to 70%) is typically effective for eluting the product. Fractions containing the pure product are identified by TLC, combined, and concentrated to yield the final compound as a solid.

Caption: General Synthesis and Purification Workflow.

Analytical Characterization (Self-Validation)

Confirmation of the product's identity and purity is non-negotiable. The following methods and expected results constitute a self-validating system for the described protocol.

| Analysis Technique | Purpose | Expected Result |

| ¹H NMR | Structural Confirmation & Purity | Signals corresponding to the tert-butyl group (~1.5 ppm, singlet, 9H), N-methyl group (~3.5 ppm, singlet, 3H), and two distinct imidazole ring protons (~6.8-7.0 ppm, doublets, 1H each). Absence of starting material signals. |

| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for the tert-butyl carbons, the quaternary carbamate carbon, the N-methyl carbon, and the three distinct imidazole ring carbons. |

| Mass Spectrometry | Molecular Weight Verification | Detection of the molecular ion, typically as [M+H]⁺ at m/z = 198.24. |

| HPLC | Quantitative Purity Assessment | A single major peak, indicating >95% purity. |

Applications in Research and Drug Development

tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate is not an end-product but a valuable intermediate. Its utility is demonstrated in the synthesis of more complex molecules for drug discovery programs.

-

Scaffold for Kinase Inhibitors: The imidazole core is a feature in many ATP-competitive kinase inhibitors. After Boc deprotection, the resulting amine can be acylated or alkylated to build out structures that target the hinge region of protein kinases.

-

Synthesis of Antiviral and Antifungal Agents: Many successful antifungal and antiviral drugs are based on substituted imidazole scaffolds. This building block provides a convenient entry point for creating novel derivatives.

-

Peptide and Peptidomimetic Synthesis: The Boc-protected amine allows for its incorporation into peptide chains or peptidomimetic backbones, where the imidazole side chain can mimic histidine or introduce unique electronic and steric properties.[4]

-

Intermediate for Agrochemicals: Similar to pharmaceuticals, the imidazole core is used in the development of advanced fungicides and other crop protection agents.[5]

Safety and Handling

Proper handling is essential to ensure laboratory safety. This compound, like many related carbamates and imidazoles, presents moderate hazards.

GHS Hazard Identification

Based on supplier data for the title compound and related structures, the following hazards are identified:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335 (Potential): May cause respiratory irritation.[6]

Recommended Handling Procedures

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or powder.[7]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

-

Skin Protection: Wear nitrile gloves and a lab coat. Ensure gloves are inspected before use and removed using the proper technique.[9]

-

Respiratory Protection: If there is a risk of generating dust outside of a fume hood, a NIOSH-approved particulate respirator is required.[10]

-

-

Handling Practices: Avoid formation of dust and aerosols. Do not breathe dust.[7] Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][7] Keep away from strong oxidizing agents and strong acids.[7]

Conclusion

tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate is a strategically designed synthetic intermediate of high value to the scientific research community, particularly in drug discovery. Its molecular weight of 197.23 g/mol is but one parameter of a molecule whose true utility is defined by the chemical potential locked within its structure. The combination of a bio-relevant imidazole core and a robust, selectively cleavable Boc protecting group makes it an indispensable tool for the efficient and precise construction of complex molecular architectures. Adherence to the synthesis, characterization, and safety protocols outlined in this guide will enable researchers to leverage its full potential in advancing their scientific objectives.

References

-

National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). tert-butyl N-[(1R)-2-methyl-1-[5-[(3-methylphenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]butyl]carbamate. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). tert-butyl N-[(1H-imidazol-2-yl)methyl]carbamate. PubChem Compound Database. Retrieved from [Link]

- Supporting Information. (n.d.). Characterization Data of the Products.

-

Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate. Retrieved from [Link]

-

Nanjing Tengxiang Import & Export Co. Ltd. (2025). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Retrieved from [Link]

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

International Labour Organization. (n.d.). ICSC 1721 - IMIDAZOLE. International Chemical Safety Cards. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Characterization and identification of three compounds by ¹H NMR spectra. Retrieved from [Link]

-

Arkivoc. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Retrieved from [Link]

Sources

- 1. 1279822-69-3|tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate|BLD Pharm [bldpharm.com]

- 2. nbinno.com [nbinno.com]

- 3. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

- 4. tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. tert-butyl N-[(1H-imidazol-2-yl)methyl]carbamate | C9H15N3O2 | CID 18670478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. ICSC 1721 - IMIDAZOLE [chemicalsafety.ilo.org]

- 9. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 10. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Structure Elucidation of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate, a key intermediate in contemporary pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of analytical techniques. Instead, it offers a holistic, field-proven methodology rooted in the principles of causality and self-validation. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to unambiguously confirm the molecular structure of this N-heterocyclic carbamate. Each section is crafted to not only detail the "how" but, more critically, the "why" behind experimental choices, ensuring a deep and practical understanding of the structure elucidation workflow.

Introduction: The Scientific Imperative

tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate (C₉H₁₅N₃O₂) is a molecule of significant interest, primarily serving as a protected form of 2-amino-1-methylimidazole. The tert-butyloxycarbonyl (Boc) protecting group offers a robust yet readily cleavable handle, essential in multi-step organic syntheses.[1] The imidazole moiety is a common scaffold in bioactive molecules, making this compound a valuable building block.[2]

Accurate and unequivocal structure determination is the bedrock of all subsequent research and development. An error in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationship (SAR) studies, and ultimately, the failure of promising drug candidates. This guide, therefore, presents a rigorous, multi-faceted analytical approach to ensure the highest fidelity in the structural characterization of the title compound.

The Analytical Triad: A Synergistic Approach

The structure elucidation of a novel or synthesized small molecule is rarely accomplished with a single analytical technique. Instead, a synergistic combination of methods is employed to build a self-validating and irrefutable structural hypothesis. For tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate, our analytical triad consists of:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the chemical environment of each proton and carbon atom, establishing the carbon skeleton and the connectivity between atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition, and to gain insight into the molecule's fragmentation patterns, which can further corroborate the proposed structure.

-

Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

The logical workflow for this process is outlined in the diagram below.

Figure 1: A schematic overview of the integrated workflow for the structure elucidation of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate.

Mass Spectrometry: Determining the Molecular Blueprint

The initial and most fundamental question in structure elucidation is the molecular weight of the compound. Electrospray Ionization Mass Spectrometry (ESI-MS) is an ideal technique for this purpose due to its soft ionization nature, which typically leaves the molecular ion intact.[3][4]

Predicted Mass Spectrometry Data

| Parameter | Predicted Value | Rationale |

| Molecular Formula | C₉H₁₅N₃O₂ | Based on the known structure. |

| Molecular Weight | 197.23 g/mol | Calculated from the molecular formula. |

| Monoisotopic Mass | 197.1164 Da | The exact mass of the most abundant isotopes. |

| Primary Ion (Positive Mode) | m/z 198.1237 [M+H]⁺ | Protonation is expected on one of the nitrogen atoms. |

| Key Fragment Ion 1 | m/z 142.0818 [M-C₄H₉]⁺ | Loss of the tert-butyl group. |

| Key Fragment Ion 2 | m/z 98.0658 [M-Boc+H]⁺ | Cleavage of the entire Boc group. |

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Further dilute this stock solution to a final concentration of ~10 µg/mL.[5]

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) equipped with an ESI source.

-

Ionization Mode: Operate in positive ion mode, as the nitrogen atoms in the imidazole ring are readily protonated.

-

Infusion: Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Source Parameters:

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizing Gas (N₂): 1-2 Bar

-

Drying Gas (N₂): 4-8 L/min at 180-220 °C

-

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

Interpretation of ESI-MS Data

The primary objective is to identify the protonated molecular ion [M+H]⁺ at the predicted m/z of 198.1237. The high-resolution data should confirm the elemental composition of C₉H₁₆N₃O₂⁺. The observation of fragment ions corresponding to the loss of the tert-butyl group (m/z 142.0818) and the entire Boc group (m/z 98.0658) provides strong evidence for the presence of the tert-butoxycarbonyl moiety.

Infrared Spectroscopy: Identifying Functional Groups

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups within a molecule.[6][7]

Predicted Infrared Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3350 | N-H Stretch | Carbamate |

| 3100-3000 | C-H Stretch | Aromatic (Imidazole) |

| 2980-2930 | C-H Stretch | Aliphatic (tert-Butyl & Methyl) |

| ~1720 | C=O Stretch | Carbamate |

| ~1600 & ~1480 | C=C & C=N Stretch | Imidazole Ring |

| ~1160 | C-O Stretch | Carbamate |

Experimental Protocol: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

-

Background Collection: Record a background spectrum of the clean ATR crystal to account for atmospheric CO₂ and H₂O.[8]

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply gentle pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Interpretation of IR Data

The IR spectrum should prominently display a strong absorption band around 1720 cm⁻¹, characteristic of the carbamate carbonyl (C=O) stretch.[9] The presence of an N-H stretch around 3350 cm⁻¹ further supports the carbamate functionality. Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹ will also be present. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions, including those from the imidazole ring, which can be used for comparison with reference spectra if available.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information about the molecular structure by mapping the chemical environments of the ¹H and ¹³C nuclei and their through-bond connectivities. A combination of 1D and 2D NMR experiments is essential for an unambiguous assignment.[10][11]

Predicted ¹H and ¹³C NMR Data (in CDCl₃)

¹H NMR:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | br s | 1H | NH -Boc |

| ~6.8 | d | 1H | Imidazole H -5 |

| ~6.6 | d | 1H | Imidazole H -4 |

| ~3.6 | s | 3H | N-CH₃ |

| ~1.5 | s | 9H | C(CH₃)₃ |

¹³C NMR:

| Chemical Shift (δ, ppm) | Assignment |

| ~153 | C =O (Carbamate) |

| ~148 | C -2 (Imidazole) |

| ~125 | C -5 (Imidazole) |

| ~118 | C -4 (Imidazole) |

| ~81 | C (CH₃)₃ |

| ~33 | N-CH₃ |

| ~28 | C(CH₃ )₃ |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

1D Experiments:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

-

2D Experiments:

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.[12]

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations (one-bond couplings).

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (two- and three-bond couplings).

-

Integrated Interpretation of NMR Data

-

¹H NMR Analysis: The ¹H NMR spectrum is expected to show five distinct signals. The singlet at ~1.5 ppm integrating to 9 protons is characteristic of the tert-butyl group of the Boc protector. The singlet at ~3.6 ppm integrating to 3 protons corresponds to the N-methyl group on the imidazole ring. The two doublets in the aromatic region (~6.6-6.8 ppm) are indicative of the two coupled protons on the imidazole ring. A broad singlet around 7.5 ppm corresponds to the carbamate N-H proton; its chemical shift can be concentration and temperature-dependent.

-

¹³C NMR Analysis: The ¹³C NMR spectrum will provide the carbon backbone. Key signals include the carbamate carbonyl at ~153 ppm, the quaternary carbon of the tert-butyl group at ~81 ppm, and the tert-butyl methyl carbons at ~28 ppm. The three distinct signals for the imidazole ring carbons will also be observed.

-

2D NMR for Connectivity Confirmation:

-

COSY: A cross-peak between the two imidazole protons (~6.8 and ~6.6 ppm) will confirm their three-bond coupling.

-

HSQC: This experiment will directly link each proton signal (except the N-H) to its attached carbon. For example, the singlet at ~3.6 ppm will correlate with the carbon signal at ~33 ppm.

-

HMBC: This is the key experiment for assembling the fragments. Crucial correlations to look for are:

-

From the N-CH₃ protons (~3.6 ppm) to the imidazole ring carbons C-2 and C-5.

-

From the imidazole H -4 and H -5 protons to other imidazole carbons.

-

From the tert-butyl protons (~1.5 ppm) to the quaternary tert-butyl carbon (~81 ppm) and the carbamate carbonyl carbon (~153 ppm).

-

From the NH proton (~7.5 ppm) to the carbamate carbonyl carbon (~153 ppm) and the imidazole C-2 (~148 ppm).

-

-

The HMBC correlations are visualized in the diagram below.

Figure 2: Key predicted HMBC correlations for tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate.

Conclusion: A Self-Validating Structural Assignment

By systematically applying the analytical triad of MS, IR, and NMR spectroscopy, a robust and self-validating structural elucidation of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate can be achieved. The mass spectrometry data confirms the molecular formula and the presence of the Boc group. The infrared spectrum identifies the key carbamate and imidazole functional groups. Finally, a comprehensive analysis of 1D and 2D NMR spectra provides an unambiguous map of the atomic connectivity, confirming the precise arrangement of all atoms in the molecule. This rigorous, multi-technique approach ensures the scientific integrity of the structural assignment, providing a solid foundation for any subsequent research or development activities.

References

-

Boc Protecting Group. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Spectral Characterization and Biological Activity of 2-[2‾-(1-Amino-1,5-Dinitrophenyl)azo]-Imidazole. (2019). ResearchGate. Retrieved from [Link]

-

Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. (2001). Clinical Biochemist Reviews. Retrieved from [Link]

-

Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). University of Oxford. Retrieved from [Link]

-

Attenuated total reflection infrared (ATR-IR) spectroscopy, modulation excitation spectroscopy (MES), and vibrational. (n.d.). University of Geneva. Retrieved from [Link]

-

ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. Retrieved from [Link]

-

CH362: Use of IR Spectrometer with an ATR cell. (n.d.). Oregon State University. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. (2020). Royal Society of Chemistry. Retrieved from [Link]

-

Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. (2012). Magnetic Resonance in Chemistry. Retrieved from [Link]

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. Retrieved from [Link]

Sources

- 1. Solve the Following Questions Predict the number of signals in the ¹H NM.. [askfilo.com]

- 2. researchgate.net [researchgate.net]

- 3. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. phys.libretexts.org [phys.libretexts.org]

- 5. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. unige.ch [unige.ch]

- 7. mt.com [mt.com]

- 8. CH362: Use of IR Spectrometer with an ATR cell [sites.science.oregonstate.edu]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

An In-Depth Technical Guide to the Nomenclature and Identification of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of medicinal chemistry and drug development, the precise identification of molecular entities is paramount. Ambiguity in nomenclature can lead to costly errors in synthesis, procurement, and biological evaluation. This guide provides a comprehensive overview of the nomenclature, synonyms, and critical identifiers for tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate, a heterocyclic building block. As a Senior Application Scientist, my objective is to offer not just a list of names, but a framework for ensuring the unambiguous identification of this and other chemical compounds, thereby upholding the principles of scientific integrity and reproducibility. This document will delve into the various naming conventions, the importance of unique identifiers like the CAS number, and provide a practical protocol for structural verification.

Primary Identifiers and Molecular Structure

tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate is a derivative of 2-amino-1-methylimidazole where the primary amine is protected by a tert-butoxycarbonyl (Boc) group. This modification is a common strategy in organic synthesis to modulate the reactivity of the amine functional group.[1]

The definitive identifiers for this compound are its structure and its CAS Registry Number.

Chemical Structure:

Figure 1: The molecular structure of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate.

The structure reveals a direct bond between the C2 position of the 1-methylimidazole ring and the nitrogen atom of the carbamate group. This is a critical structural feature that distinguishes it from a common isomer, as will be discussed later.

Comprehensive Glossary of Synonyms and Identifiers

Navigating chemical databases and literature requires familiarity with a range of identifiers. A single name is often insufficient for a comprehensive search. The following table summarizes the key synonyms and machine-readable identifiers for tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate.

| Identifier Type | Value | Source |

| Primary Name | tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate | [2] |

| CAS Registry No. | 1279822-69-3 | [2] |

| Molecular Formula | C₉H₁₅N₃O₂ | [2] |

| Molecular Weight | 197.23 g/mol | [2] |

| MDL Number | MFCD20527388 | [2] |

| SMILES | O=C(OC(C)(C)C)NC1=NC=CN1C | [2] |

The Critical Importance of Precise Identification: A Case Study

A significant challenge in working with this molecule is its potential for confusion with a structurally similar isomer: tert-butyl N-[(1H-imidazol-2-yl)methyl]carbamate (CAS No. 203664-05-5).[3][4]

Structural Comparison:

| tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate | tert-butyl N-[(1H-imidazol-2-yl)methyl]carbamate |

| ![Chemical structure of tert-butyl N-[(1H-imidazol-2-yl)methyl]carbamate](https://i.imgur.com/kYF3R7j.png) |

| CAS: 1279822-69-3 | CAS: 203664-05-5 [4] |

| Direct imidazole-N bond | Methylene (-CH₂) spacer between imidazole and N |

This seemingly minor difference—the presence of a methylene (-CH₂) linker—fundamentally changes the molecule's chemical properties, reactivity, and spatial conformation. Relying solely on a common name without verification by CAS number or structure could lead a researcher to purchase or synthesize the wrong compound.

The following diagram illustrates the relationship between a chemical concept and its various identifiers, emphasizing the central role of the unique CAS number and structure.

Protocol for Experimental Identity Confirmation

Trustworthiness in chemical research is built on a foundation of verifiable data. Spectroscopic analysis is the gold standard for confirming the structure and identity of a compound. The following is a standard protocol for acquiring a Proton Nuclear Magnetic Resonance (¹H NMR) spectrum to validate the identity of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate.

Protocol: ¹H NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

Cap the NMR tube and gently invert several times to ensure a homogeneous solution.

-

-

Instrument Setup:

-

Use a standard NMR spectrometer (e.g., 400 MHz).

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, spectral width of ~16 ppm, relaxation delay of 1-2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift axis by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or TMS at 0.00 ppm.

-

Integrate the peaks to determine the relative number of protons for each signal.

-

Expected ¹H NMR Spectrum Analysis:

For tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate (in CDCl₃, 400 MHz), one would predict the following signals:

-

~6.9-7.1 ppm (d, 1H): One of the imidazole ring protons.

-

~6.7-6.9 ppm (d, 1H): The other imidazole ring proton.

-

~3.6 ppm (s, 3H): The methyl group protons on the imidazole nitrogen (N-CH₃).

-

~1.5 ppm (s, 9H): The nine equivalent protons of the tert-butyl group.

-

A broad singlet for the N-H proton of the carbamate, which may be variable in position.

Causality Insight: The key diagnostic signals are the absence of a singlet or triplet around 4.0-4.5 ppm, which would be expected for the methylene (-CH₂-) protons in the isomeric impurity (CAS 203664-05-5). The presence of two distinct doublets for the imidazole protons and a 3H singlet for the N-methyl group confirms the correct structure.

A Workflow for Comprehensive Compound Identification

To ensure accuracy and avoid the pitfalls of mistaken identity, a systematic workflow should be employed when encountering a chemical name in literature or a supplier catalog.

Conclusion

The name tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate refers to a specific chemical entity defined by its unique structure and CAS Registry Number 1279822-69-3. As demonstrated, reliance on nomenclature alone is fraught with risk due to the existence of close structural isomers. For researchers and drug development professionals, the consistent use of unique, non-ambiguous identifiers like the CAS number is not merely a matter of best practice but a requirement for robust, reproducible science. This guide provides the foundational knowledge and a procedural framework to ensure the correct identification, procurement, and application of this valuable chemical building block.

References

-

Lead Sciences. tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate. [Link]

-

National Center for Biotechnology Information. "tert-butyl N-[(1H-imidazol-2-yl)methyl]carbamate". PubChem Compound Summary for CID 18670478. [https://pubchem.ncbi.nlm.nih.gov/compound/tert-butyl-N-(1H-imidazol-2-yl_methyl_carbamate]([Link]

-

Tuteja, N. et al. (2014). "Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents". Arhiv za higijenu rada i toksikologiju, 65(1), 1-14. [Link]

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1279822-69-3|tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate|BLD Pharm [bldpharm.com]

- 3. echemi.com [echemi.com]

- 4. tert-butyl N-[(1H-imidazol-2-yl)methyl]carbamate | C9H15N3O2 | CID 18670478 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate, a key building block in medicinal chemistry and organic synthesis. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the principles behind the spectroscopic characterization of this molecule, empowering researchers to confidently identify and utilize this compound in their work.

Introduction

tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate (CAS No. 1279822-69-3) is a bifunctional molecule incorporating a nucleophilic N-methylated imidazole ring and a readily cleavable tert-butoxycarbonyl (Boc) protecting group. This unique combination makes it a valuable intermediate for the synthesis of a wide range of biologically active compounds, including kinase inhibitors and other therapeutic agents. Accurate spectroscopic characterization is paramount to ensure the purity and structural integrity of this reagent, which directly impacts the success of subsequent synthetic steps and the biological activity of the final products. This guide will detail the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound, along with the underlying principles and experimental protocols for their acquisition.

Molecular Structure and Key Spectroscopic Features

The structure of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate presents several key features that give rise to its characteristic spectroscopic fingerprint. The imidazole ring contains two distinct C-H protons and a methyl group on one of the nitrogen atoms. The carbamate functionality includes a labile N-H proton, a carbonyl group, and a bulky tert-butyl group.

Caption: Molecular structure of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a fundamental technique for the structural elucidation of organic molecules. The chemical shift, integration, and multiplicity of the signals provide a detailed map of the proton environment within the molecule.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 8.0 | Singlet (broad) | 1H | N-H (carbamate) |

| ~6.9 - 7.1 | Doublet | 1H | Imidazole C4-H or C5-H |

| ~6.7 - 6.9 | Doublet | 1H | Imidazole C5-H or C4-H |

| ~3.6 | Singlet | 3H | N-CH ₃ |

| ~1.5 | Singlet | 9H | C(CH ₃)₃ |

Note: Predicted chemical shifts are based on analogous compounds and may vary depending on the solvent and concentration.[1]

Interpretation and Experimental Rationale

-

Imidazole Protons: The two protons on the imidazole ring are expected to appear as doublets in the aromatic region, typically between 6.7 and 7.1 ppm. Their distinct chemical shifts arise from the electronic asymmetry of the ring. The coupling between them (³JHH) would be in the range of 1-3 Hz.

-

N-Methyl Protons: The methyl group attached to the imidazole nitrogen is electronically deshielded and is expected to appear as a sharp singlet around 3.6 ppm.

-

Carbamate N-H Proton: The carbamate proton is often broad due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. Its chemical shift is highly dependent on the solvent and concentration, but is anticipated to be in the range of 7.5-8.0 ppm in a non-protic solvent like CDCl₃.

-

tert-Butyl Protons: The nine equivalent protons of the tert-butyl group will give rise to a sharp, intense singlet at approximately 1.5 ppm, a characteristic signal for the Boc protecting group.

Experimental Protocol for ¹H NMR

Caption: Workflow for acquiring a ¹H NMR spectrum.

Rationale for Experimental Choices:

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds as it dissolves a wide range of samples and has a minimal residual solvent signal.[2]

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm.[3]

-

Spectrometer Frequency: A 400 MHz or higher field instrument is recommended to achieve good signal dispersion, especially for resolving the imidazole proton signals.[4]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon skeleton of a molecule. Although ¹³C has a low natural abundance, modern NMR techniques allow for the routine acquisition of high-quality spectra.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~153 | C =O (carbamate) |

| ~148 | Imidazole C 2 |

| ~128 | Imidazole C 4 or C 5 |

| ~118 | Imidazole C 5 or C 4 |

| ~81 | -C (CH₃)₃ |

| ~34 | N-C H₃ |

| ~28 | -C(C H₃)₃ |

Note: Predicted chemical shifts are based on analogous compounds and may vary depending on the solvent.[1]

Interpretation and Experimental Rationale

-

Carbonyl Carbon: The carbamate carbonyl carbon is significantly deshielded and is expected to appear at the downfield end of the spectrum, around 153 ppm.

-

Imidazole Carbons: The C2 carbon, being attached to two nitrogen atoms, is the most deshielded of the imidazole ring carbons, appearing around 148 ppm. The C4 and C5 carbons will have distinct signals in the aromatic region.

-

tert-Butyl Carbons: The quaternary carbon of the tert-butyl group is expected around 81 ppm, while the three equivalent methyl carbons will give a strong signal at approximately 28 ppm.

-

N-Methyl Carbon: The N-methyl carbon will appear in the aliphatic region, predicted to be around 34 ppm.

Experimental Protocol for ¹³C NMR

The sample preparation is similar to that for ¹H NMR, though a higher concentration (20-50 mg) is often beneficial. The acquisition will be a proton-decoupled ¹³C experiment to simplify the spectrum to single lines for each unique carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3350 | N-H Stretch | Carbamate |

| ~3100 | C-H Stretch | Imidazole Ring |

| ~2980 | C-H Stretch | Aliphatic (CH₃) |

| ~1720 | C=O Stretch | Carbamate |

| ~1540 | N-H Bend | Carbamate |

| ~1450 | C=N Stretch | Imidazole Ring |

| ~1250, ~1160 | C-O Stretch | Carbamate |

Note: Predicted frequencies are based on typical values for these functional groups.[4]

Interpretation and Experimental Rationale

-

N-H and C=O Stretching: The most prominent peaks will be the N-H stretch of the carbamate at around 3350 cm⁻¹ and the strong C=O stretch at approximately 1720 cm⁻¹. The position of the N-H stretch can be affected by hydrogen bonding.

-

C-H Stretching: Aromatic C-H stretches from the imidazole ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl and tert-butyl groups will appear just below 3000 cm⁻¹.

-

Imidazole Ring Vibrations: The C=N and C=C stretching vibrations of the imidazole ring will give rise to characteristic absorptions in the 1600-1400 cm⁻¹ region.

Experimental Protocol for ATR-FTIR

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Predicted Mass Spectrometry Data (ESI+)

| m/z | Ion |

| 198.1237 | [M+H]⁺ |

| 142.0818 | [M+H - C₄H₈]⁺ |

| 100.0920 | [M+H - Boc]⁺ |

| 57.0704 | [C₄H₉]⁺ |

Note: Predicted m/z values are for the monoisotopic masses.

Interpretation and Experimental Rationale

-

Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected to be the base peak.[5][6] Its high-resolution mass can be used to confirm the elemental composition (C₉H₁₅N₃O₂).

-

Fragmentation Pattern: A characteristic fragmentation of Boc-protected amines is the loss of isobutylene (C₄H₈) to give the corresponding carbamic acid.[7] Another common fragmentation is the loss of the entire Boc group. The tert-butyl cation at m/z 57 is also a very common fragment.

Experimental Protocol for ESI-MS

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the confident identification and quality control of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate. By understanding the correlation between the molecular structure and the expected spectral features, researchers can effectively utilize this important building block in their synthetic endeavors. The provided experimental protocols offer a validated starting point for obtaining high-quality spectroscopic data, ensuring the integrity of starting materials and the success of complex synthetic campaigns.

References

- Supporting Information for various syntheses of carbamates.

-

Chem-Impex International. tert-Butyl (1H-Benzo[D][1][8][9]Triazol-1-Yl)Methyl(Allyl)Carbamate. (Product information for a related compound).

- PubChem. tert-butyl N-((2R)-1-hydroxypropan-2-yl)carbamate.

- PubChem. tert-butyl N-[(1H-imidazol-2-yl)methyl]carbamate.

- Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.

- BenchChem. (2025). N-Boc-Imidazole: A Comprehensive Technical Guide.

- Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.

- El-Faham, A., et al. (2019). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)

- ChemicalBook.

- Jackson, C. J., & Carr, P. D. (2026). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters.

- Hahne, F., et al. (2019).

- Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy.

- Wawer, I., & Pisklak, D. M. (2019).

- Michigan State University Department of Chemistry. NMR Spectroscopy.

- Kertesz, V. (2019).

- Iowa State University Chemical Instrumentation Facility.

- Wikipedia.

- inChemistry. (2021). Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy.

- ChemicalBook. Imidazole(288-32-4) 13C NMR spectrum.

- Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.

- Sharma, A., et al. (2015).

- University of Cambridge Department of Chemistry. NMR Techniques in Organic Chemistry: a quick guide.

- Kiontke, A., et al. (2016). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry.

- Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central.

- ResearchGate. FT-IR spectra of N-BOC-150, N-BOC-180, and N-BOC-210 samples.

- Sridhar, V., & Krishnamurthy, S. S. (1987). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Indian Journal of Chemistry.

- The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Photochemical & Photobiological Science.

- Zamani, K., et al. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals.

- ChemicalBook.

- Pharmaffiliates. Tert-butyl (R)-(1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)(nitroso)

- PubChem. tert-Butyl [3-(1H-imidazol-1-yl)propyl]carbamate.

Sources

- 1. rsc.org [rsc.org]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 7. acdlabs.com [acdlabs.com]

- 8. chemimpex.com [chemimpex.com]

- 9. tert-butyl N-((2R)-1-hydroxypropan-2-yl)carbamate | C8H17NO3 | CID 13200309 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the 13C NMR Spectroscopic Analysis of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected 13C Nuclear Magnetic Resonance (NMR) data for tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate, a key intermediate in pharmaceutical synthesis. In the absence of a directly published spectrum for this specific molecule, this document synthesizes data from analogous structures and foundational NMR principles to present a reliable, predicted spectrum. This guide is designed to assist researchers in the identification, characterization, and quality control of this compound, offering insights into experimental design, spectral interpretation, and data validation.

Introduction: The Significance of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate

tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate serves as a crucial building block in the synthesis of various pharmaceutically active compounds. The presence of the imidazole ring, a common motif in drug molecules, and the tert-butoxycarbonyl (Boc) protecting group, makes this compound a versatile intermediate in organic synthesis and medicinal chemistry. Accurate characterization of this molecule is paramount to ensure the purity and identity of subsequent products in a synthetic pathway. 13C NMR spectroscopy is a powerful, non-destructive analytical technique that provides unambiguous information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, with its chemical shift providing information about its electronic environment.

Predicted 13C NMR Data and Structural Assignment

Based on established chemical shift ranges for imidazole, carbamate, and tert-butyl functional groups, a predicted 13C NMR spectrum for tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate in a common deuterated solvent such as chloroform-d (CDCl₃) is presented below. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic structure of the molecule.[1]

Table 1: Predicted 13C NMR Chemical Shifts for tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate

| Carbon Atom | Functional Group | Predicted Chemical Shift (ppm) | Rationale for Assignment |

| C2 | Imidazole Ring | 145-150 | Attached to two nitrogen atoms, resulting in a significant downfield shift. |

| C4 | Imidazole Ring | 125-130 | Olefinic carbon in the imidazole ring. |

| C5 | Imidazole Ring | 120-125 | Olefinic carbon in the imidazole ring. |

| -CH₃ | N-Methyl Group | 30-35 | Methyl group attached to a nitrogen atom. |

| C=O | Carbamate | 152-156 | Carbonyl carbon of the carbamate group, influenced by the adjacent nitrogen and oxygen atoms. |

| -C(CH₃)₃ | tert-Butyl Group | 79-82 | Quaternary carbon of the tert-butyl group, attached to oxygen. |

| -C(CH₃)₃ | tert-Butyl Group | 28-29 | Methyl carbons of the tert-butyl group. |

Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.[2]

Experimental Protocol for 13C NMR Data Acquisition

To ensure the acquisition of high-quality and reproducible 13C NMR data, the following experimental protocol is recommended. The choice of parameters is critical for obtaining a spectrum with a good signal-to-noise ratio, especially for quaternary carbons which typically exhibit weaker signals.[3]

Sample Preparation

-

Dissolve the Sample: Accurately weigh approximately 10-20 mg of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.[4]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

Spectrometer Setup and Data Acquisition

The following diagram illustrates the general workflow for acquiring a 13C NMR spectrum.

Caption: Workflow for 13C NMR data acquisition and processing.

Key Acquisition Parameters

-

Spectrometer Frequency: A higher field strength (e.g., 100 MHz for 13C) will provide better signal dispersion.[5]

-

Pulse Sequence: A standard single-pulse sequence with proton decoupling is typically used.

-

Acquisition Time: A longer acquisition time will improve the signal-to-noise ratio.

-

Relaxation Delay: A sufficient relaxation delay (D1) is crucial for accurate integration, especially for quaternary carbons.

-

Number of Scans: A larger number of scans will be required for 13C NMR compared to 1H NMR due to the low natural abundance of the 13C isotope.[2]

In-depth Spectral Interpretation and Causality

The predicted chemical shifts in Table 1 are a direct consequence of the electronic environment of each carbon atom. Understanding these relationships is key to accurate spectral assignment.

The Imidazole Ring

The carbons of the imidazole ring are in an aromatic system, leading to their appearance in the downfield region of the spectrum (typically 115-150 ppm).[1]

-

C2 Carbon: The C2 carbon is positioned between two electronegative nitrogen atoms, which strongly deshields it, causing its resonance to appear at the lowest field among the ring carbons (around 145-150 ppm).

-

C4 and C5 Carbons: The C4 and C5 carbons are less deshielded than C2 and will have chemical shifts in the range of 120-130 ppm. The N-methyl group at the N1 position will have a small electronic effect on the chemical shifts of C2 and C5.

The tert-Butyl Carbamate Moiety

The carbamate functionality introduces two key signals: the carbonyl carbon and the carbons of the tert-butyl group.

-

Carbonyl Carbon (C=O): The carbonyl carbon of the carbamate group is expected to resonate in the range of 152-156 ppm. This is a characteristic region for carbamate carbonyls.[1]

-

tert-Butyl Group: The quaternary carbon of the tert-butyl group is attached to an oxygen atom, which deshields it, leading to a chemical shift around 79-82 ppm. The three equivalent methyl carbons are shielded and will appear as a single, intense peak at approximately 28-29 ppm.[6]

The following diagram illustrates the key structural features and their expected influence on the 13C NMR spectrum.

Caption: Key structural fragments and their predicted 13C NMR chemical shift regions.

Conclusion

This technical guide provides a comprehensive overview of the expected 13C NMR data for tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate. By understanding the principles of chemical shifts and applying them to the specific structural features of this molecule, researchers can confidently identify and characterize this important synthetic intermediate. The provided experimental protocol and spectral interpretation guidelines serve as a valuable resource for ensuring data quality and accuracy in a research and development setting.

References

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

- S. N. Pardanani, et al. PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Indian Journal of Chemistry, Vol. 22A, pp. 696-698, 1983.

-

Supporting Information for "A mild and efficient method for the synthesis of carbamates from amines using tert-butyl-2-oxo-2- (phenylsulfonyl)acetate". [Link]

- Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics 2010, 29, 9, 2176–2179.

- Google Patents.

- Pérez-Toral, M., et al. Calculated and experimental 1H and 13C chemical shifts of the benzene part of 2-substituted benzimidazoles. Magn Reson Chem. 2019; 57: 753– 761.

-

Organic Chemistry Portal. Carbamate synthesis by carbamoylation. [Link]

- Senan, A. M., et al. 1-(2-Aminoethyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate: synthesis and application in carbohydrate analysis.

-

Lo, C-Y., et al. Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. [Link]

- Yang, J. W., et al. Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, Vol. 84, p.103 (2007).

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

PubChem. tert-butyl N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate. [Link]

Sources

Technical Whitepaper: Structural Elucidation and Quantitation of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate via High-Resolution Mass Spectrometry

Executive Summary

In the synthesis of kinase inhibitors and next-generation anticoagulants, tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate (CAS: 108259-24-5) serves as a critical protected intermediate. Its structural integrity is pivotal; however, the lability of the tert-butoxycarbonyl (Boc) group presents a unique challenge in mass spectrometry (MS) analysis.

This guide provides a definitive technical framework for the analysis of this molecule. Unlike standard protocols, we focus on the mechanistic causality of ionization—distinguishing between in-source degradation and collision-induced dissociation (CID)—to ensure researchers do not mistake thermal instability for sample impurity.

Physicochemical Context & Ionization Strategy[1][2][3]

To design a robust MS method, we must first understand the analyte's behavior in the gas phase.

| Property | Value / Characteristic | Impact on MS Method |

| Formula | Exact Mass: 197.1164 Da | |

| Basicity | Imidazole N3 ( | High proton affinity; ideal for ESI(+) . |

| Lability | Boc Carbamate | Thermally unstable >60°C; prone to In-Source Fragmentation (ISF). |

| Polarity | Moderate ( | Retains well on C18; elutes in moderate organic % (30-50% B). |

The Ionization Paradox

While Atmospheric Pressure Chemical Ionization (APCI) is often preferred for small molecules, it is contraindicated here. The heat required for APCI nebulization (often >350°C) will thermally cleave the Boc group before the ion enters the mass analyzer, yielding a false negative for the intact parent and a false positive for the deprotected amine.

Directive: Use Electrospray Ionization (ESI) in Positive Mode with a controlled source temperature (<300°C).

Fragmentation Mechanics (MS/MS)

Understanding the fragmentation pathway is essential for selecting Multiple Reaction Monitoring (MRM) transitions and verifying structural identity.

The Primary Dissociation Pathway

The fragmentation of Boc-protected amines in ESI(+) follows a predictable, stepwise McLafferty-like rearrangement and decarboxylation.

-

Precursor Selection (

198.12): The protonated molecular ion -

Loss of Isobutene (

142.06): The tert-butyl cation is ejected (neutral loss of-

Note: This ion is transient and often low abundance in quadrupole spectra.

-

-

Decarboxylation (

98.07): The carbamic acid rapidly loses

Deep Fragmentation (The "Fingerprint")

To confirm the core structure (and rule out isomers), we must fragment the

-

Ring Cleavage: The imidazole ring typically undergoes cleavage of the

bonds. -

Loss of Ammonia/Cyanamide: 2-aminoimidazoles can lose

(17 Da) or cyanamide fragments (

Visualization: Fragmentation Pathway[1]

The following diagram maps the precise dissociation logic required for structural confirmation.

Figure 1: Stepwise dissociation from the Boc-protected precursor to the stable aminopyridine core.

Validated Experimental Protocol

This protocol is designed to minimize "ghost" deprotection during analysis.

Sample Preparation

-

Solvent: Acetonitrile/Water (50:50).

-

Buffer: 5 mM Ammonium Formate.

-

Critical Constraint: Avoid strong acids (TFA > 0.1%) in the sample diluent. While TFA is common in LC mobile phases, prolonged exposure in the autosampler vial can degrade the Boc group before injection.

LC-MS/MS Conditions

| Parameter | Setting | Rationale |

| Column | C18 (e.g., BEH C18), 2.1 x 50 mm, 1.7 µm | Standard reverse-phase retention. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH ensures protonation of the imidazole ( |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Aprotic organic modifier. |

| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation. |

| Source Temp | 250°C - 300°C | CRITICAL: Too high (>350°C) causes thermal Boc loss. |

| Cone Voltage | 20-30 V | Low voltage prevents In-Source Fragmentation (ISF). |

MRM Transition Table (Quantitation)

| Transition Type | Precursor ( | Product ( | Collision Energy (eV) | Purpose |

| Quantifier | 198.1 | 98.1 | 15 - 20 | Most abundant, stable transition. |

| Qualifier 1 | 198.1 | 142.1 | 10 - 12 | Confirms Boc presence (soft fragment). |

| Qualifier 2 | 198.1 | 57.1 | 25 | Tert-butyl cation (confirms alkyl group). |

Impurity Profiling & Troubleshooting

The "Ghost" Peak (m/z 98.1)

If you observe a peak at

-

Diagnosis: Your sample has partially degraded. The free amine (1-methyl-2-aminoimidazole) is much more polar than the Boc-protected parent and will elute near the void volume.

-

Solution: Check autosampler stability. Re-prepare samples in neutral buffer (Ammonium Acetate) rather than acidic water.

The "Sodium Adduct" (m/z 220.1)

-

Observation: A strong signal at

220.1 ( -

Cause: Glassware contamination or high salt content.

-

Action: Sodium adducts fragment poorly. Switch to Ammonium Formate mobile phase to force the protonated species

.

References

-

Mechanism of Boc Fragmentation

- Title: Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays.

- Source: Journal of The American Society for Mass Spectrometry (via NIH).

-

Link:[Link]

-

Imidazole Ionization Behavior

-

General LC-MS Method Validation

- Title: Bioanalytical Method Valid

- Source: U.S.

-

Link:[Link]

Sources

Technical Whitepaper: Thermal Profile and Process Safety of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate

[1][2]

Part 1: Executive Summary & Molecular Context[1][2]

tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate is a critical intermediate in the synthesis of guanidine-based pharmaceuticals and heterocyclic bioactive agents.[1][2] Its structural core consists of a 2-aminoimidazole moiety protected by a tert-butoxycarbonyl (Boc) group.[1][2]

While the Boc group provides essential protection against nucleophilic attack during synthetic sequences, it introduces a specific thermal liability. Unlike aliphatic Boc-amines, which are generally stable up to 180°C, Boc-protected heteroaromatic amines (such as 2-aminoimidazoles) often exhibit lowered thermal stability due to the electron-donating nature of the imidazole ring, which can facilitate the elimination mechanism.[1][2]

Critical Safety Finding: This compound undergoes thermal decomposition releasing isobutylene and carbon dioxide .[2] In a closed system (e.g., sealed pressure reactor or storage drum), this decomposition generates significant pressure, presenting a rupture hazard.[2]

Structural Analysis[3]

Part 2: Thermodynamic Stability Profile

The following data summarizes the expected thermal behavior based on the class properties of N-Boc-heteroaryl amines. Note: Exact values depend on crystal morphology and purity; empirical validation via DSC (Differential Scanning Calorimetry) is required for each new GMP batch.

Thermal Data Summary

| Parameter | Value / Range | Implications |

| Melting Point ( | ~140 – 145 °C (Typical) | Solid-liquid transition often overlaps with decomposition onset.[1][2] |

| Decomposition Onset ( | ~150 °C | Gas evolution begins.[1][2] Process safety limit. |

| Peak Decomposition ( | 170 – 180 °C | Rapid, potentially runaway gas generation.[1][2] |

| Safe Process Temp ( | < 100 °C | Recommended maximum for drying/concentration.[1][2] |

| Gas Evolution | 2 moles gas / 1 mole solid | High pressure hazard in sealed vessels.[2] |

Process Warning: If the melting point is observed to be significantly lower (<130°C), it may indicate the presence of acidic impurities (e.g., residual HCl or carboxylic acids), which catalyze Boc removal and lower the decomposition temperature.[1][2]

Part 3: Decomposition Mechanism

The thermal degradation of tert-butyl (1-methyl-1H-imidazol-2-yl)carbamate proceeds via an intramolecular elimination (retro-ene type reaction) or an E1-like pathway, driven by entropy.[1][2]

Reaction Pathway[3][4][5][6][7]

-

Initiation: Thermal energy excites the carbamate C-O bond.[2]

-

Elimination: The tert-butyl group cleaves to form Isobutylene and an unstable carbamic acid intermediate.[2]

-

Decarboxylation: The carbamic acid spontaneously loses Carbon Dioxide (CO2) to yield the free amine, 2-amino-1-methylimidazole .[1][2]

Pathway Visualization (DOT)[1][2]

Figure 1: Thermal decomposition pathway of N-Boc-2-aminoimidazole derivatives.[1][2][3]

Part 4: Process Safety & Gas Evolution

For scale-up chemists, the primary risk is not the toxicity of the byproducts, but the volume of gas generated .

Theoretical Pressure Calculation

Scenario: If 1 kg of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate decomposes in a sealed 10 L reactor:

Part 5: Experimental Protocols

To validate the stability of your specific lot, follow these standard operating procedures (SOPs).

Protocol A: Differential Scanning Calorimetry (DSC)

Purpose: Determine exact Onset (

-

Sample Prep: Weigh 2–4 mg of dried sample into a standard aluminum pan.

-

Sealing: Do not hermetically seal if using standard pans (gas evolution will deform the pan).[2] Use a pinhole lid or high-pressure gold-plated crucible if quantitative enthalpy of decomposition is required.[2]

-

Method:

-

Equilibrate at 30°C.

-

Ramp 5°C/min to 250°C.

-

Purge: Nitrogen at 50 mL/min.[2]

-

-

Analysis: Look for a sharp endotherm (melting) followed immediately by a broad exotherm or noisy baseline (decomposition/bubbling).[1][2]

Protocol B: Thermogravimetric Analysis (TGA)

Purpose: Quantify mass loss to confirm loss of Boc group.[1][2]

-

Sample Prep: Weigh 5–10 mg into a platinum or ceramic pan.

-

Method:

-

Ramp 10°C/min to 300°C.

-

-

Expected Result:

Stability Testing Workflow (DOT)

Figure 2: Decision tree for batch release based on thermal analysis.

Part 6: Storage and Handling Recommendations

-

Storage: Store at 2–8°C (refrigerated). While the compound is solid at room temperature, cooler storage minimizes slow thermal degradation over months.

-

Drying: When drying the synthesized product, use a vacuum oven at <45°C . Avoid drying at >60°C for extended periods.[2]

-

Solvent Compatibility: Avoid heating in acidic solvents (e.g., acetic acid) or alcohols at reflux, as this lowers the barrier for Boc removal.

-

Reaction Quench: If used in a reaction that generates heat (exothermic), ensure active cooling is available to prevent the mixture from exceeding 100°C.

References

-

PubChem. (n.d.).[1][2][4] tert-butyl N-[(1H-imidazol-2-yl)methyl]carbamate.[1][2] National Library of Medicine.[2] Retrieved February 1, 2026, from [Link][1][2]

-

Organic Chemistry Portal. (n.d.).[1][2] Boc-Protected Amino Groups: Stability and Cleavage.[1][2] Retrieved February 1, 2026, from [Link][1][2]

-

RSC Advances. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures. Royal Society of Chemistry.[2] Retrieved February 1, 2026, from [Link][1][2]

-

National Institute of Standards and Technology (NIST). (2025).[2] tert-Butyl carbamate Thermal Data. NIST Chemistry WebBook.[2][5] Retrieved February 1, 2026, from [Link][1][2]

Sources

- 1. tert-butyl N-[(1R)-2-methyl-1-[5-[(3-methylphenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]butyl]carbamate | C20H29N3O5S | CID 665480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-butyl N-[(1H-imidazol-2-yl)methyl]carbamate | C9H15N3O2 | CID 18670478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 4. tert-butyl N-(1H-imidazol-4-yl)carbamate | C8H13N3O2 | CID 558020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-Butyl carbamate [webbook.nist.gov]

Methodological & Application

Use of di-tert-butyl dicarbonate in tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate synthesis

Executive Summary

This application note details the robust synthesis of tert-butyl (1-methyl-1H-imidazol-2-yl)carbamate , a critical intermediate in the development of kinase inhibitors and peptidomimetics. While standard amine protection protocols exist, the 2-aminoimidazole scaffold presents unique challenges due to its guanidine-like basicity and potential for tautomeric ambiguity. This guide provides a high-fidelity protocol using di-tert-butyl dicarbonate (

Scientific Background & Strategy

The Challenge of 2-Aminoimidazoles

Unlike aliphatic amines, 2-aminoimidazoles possess a guanidine-type resonance structure. The exocyclic amino group is electron-rich but can be deactivated by the electron-withdrawing nature of the imidazole ring's

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution.[1][2] The exocyclic amine (acting as the nucleophile) attacks the carbonyl carbon of the

-

Activation: A base (Triethylamine or DIPEA) ensures the amine is in its free-base form.

-

Catalysis: 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, attacking

first to form a reactive N-acylpyridinium intermediate, which transfers the Boc group to the amine more efficiently than -

Elimination: The tetrahedral intermediate collapses, releasing

and tert-butanol (t-BuOH) as byproducts.[1][2]

Visualized Pathway

The following diagram illustrates the reaction workflow and mechanistic logic.

Figure 1: Reaction logic flow from starting material to protected carbamate.

Materials & Equipment

Reagents

| Reagent | Role | Purity Grade |

| 1-Methyl-1H-imidazol-2-amine (HCl salt) | Substrate | >97% |

| Di-tert-butyl dicarbonate ( | Protecting Group | >99% |

| Triethylamine (TEA) | Base (Scavenger) | Anhydrous |

| 4-Dimethylaminopyridine (DMAP) | Catalyst | >99% |

| Dichloromethane (DCM) | Solvent | Anhydrous (ACS Grade) |

| Brine / Water | Workup | - |

Equipment

-

Round-bottom flask (RBF) with magnetic stir bar.[3]

-

Inert gas line (

or Ar) – Recommended but not strictly required due to robust nature. -

Rotary Evaporator.[4]

-

Flash Chromatography system or Recrystallization setup.

Experimental Protocol

Step 1: Preparation of the Free Base (In Situ)

Rationale: The starting material is often supplied as the Hydrochloride (HCl) salt to ensure stability. The amine must be deprotonated to react.[1][5]

-

Charge a clean, dry 250 mL round-bottom flask with 1-methyl-1H-imidazol-2-amine HCl (10.0 mmol, 1.0 eq).

-

Add Dichloromethane (DCM) (50 mL, 0.2 M concentration).

-

Add Triethylamine (TEA) (25.0 mmol, 2.5 eq).

-

Note: 1.0 eq of TEA neutralizes the HCl; the excess acts as the base for the reaction.

-

-

Stir at Room Temperature (RT) for 15 minutes until the solid dissolves or a fine suspension of TEA·HCl forms.

Step 2: Boc Protection

Rationale: Controlled addition prevents thermal runaway (though mild) and minimizes bis-Boc formation.

-

Add 4-Dimethylaminopyridine (DMAP) (1.0 mmol, 0.1 eq) to the reaction mixture.

-

Prepare a solution of

(11.0 mmol, 1.1 eq) in minimal DCM (5-10 mL). -

Add the

solution dropwise to the reaction flask over 10 minutes. -

Stir the reaction at Room Temperature for 4–16 hours .

-

Monitoring: Check progress via TLC (System: 5% MeOH in DCM). The product is less polar than the starting amine.

-

Step 3: Workup & Isolation

Rationale: The product is an imidazole derivative and retains some basicity. Acidic washes must be mild to avoid deprotection.

-

Quench: Add water (30 mL) to the reaction mixture.

-

Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer.[7]

-

Aqueous Extraction: Extract the aqueous layer once with fresh DCM (20 mL).

-

Wash: Combine organic layers and wash with Brine (30 mL).

-

Critical: Do NOT wash with strong acid (e.g., 1M HCl), as this will remove the Boc group. A very mild citric acid wash (5%) can be used if removing excess amine is strictly necessary, but standard water/brine is usually sufficient.

-

-

Drying: Dry the organic phase over anhydrous

. -

Concentration: Filter and concentrate under reduced pressure to yield the crude solid.

Step 4: Purification

-

Method A (Recrystallization): The crude solid can often be recrystallized from a mixture of Hexanes/Ethyl Acetate.

-